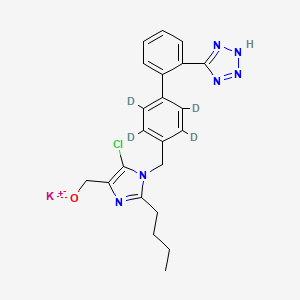
Pericyazine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pericyazine-d4 is a deuterated form of pericyazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is known for its sedative properties and is used to manage symptoms such as aggressiveness, impulsiveness, and hostility in psychiatric conditions like schizophrenia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pericyazine-d4 involves the incorporation of deuterium atoms into the pericyazine molecule. This can be achieved through various methods, including deuterium exchange reactions where hydrogen atoms in the pericyazine molecule are replaced with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process would require specialized equipment to handle deuterium gas and maintain the integrity of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pericyazine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, amines, and substituted phenothiazine derivatives .
Wissenschaftliche Forschungsanwendungen
Pericyazine-d4 is used in scientific research to study the pharmacokinetics and metabolism of pericyazine. The deuterated form allows for more precise tracking and analysis using techniques such as mass spectrometry. It is also used in studies related to the treatment of psychiatric disorders, providing insights into the drug’s efficacy and safety .
Wirkmechanismus
Pericyazine-d4, like pericyazine, exerts its effects primarily through central adrenergic blockade and antagonism of dopamine receptors, particularly the D1 receptor. This action reduces pathologic arousal and affective tension in psychotic patients. The compound also has anticholinergic, adrenolytic, and metabolic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Trifluoperazine: Known for its potent antipsychotic effects but with a higher incidence of extrapyramidal side effects.
Thioridazine: Similar in structure but with different pharmacokinetic properties.
Uniqueness
Pericyazine-d4’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to the stability of the deuterium-hydrogen bond. This allows for more accurate tracking and analysis in research settings.
Eigenschaften
CAS-Nummer |
1329836-72-7 |
|---|---|
Molekularformel |
C21H23N3OS |
Molekulargewicht |
369.519 |
IUPAC-Name |
10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2 |
InChI-Schlüssel |
LUALIOATIOESLM-IDPVZSQYSA-N |
SMILES |
C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Synonyme |
10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4; 2-Cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine-d4; Aolept-d4; Bayer 1409-d4; FI 6145-d4; Nelactil-d4; Nemactil-d4; Neulactil; -d4 Neuleptil-d4; Periciazine-d4; Perici |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)


![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)


